

An In-Depth Technical Guide to the Infrared Spectrum of 2-Methoxybenzamide

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Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

Cat. No.: B7771184

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Introduction: The Molecular Identity of 2-Methoxybenzamide

2-Methoxybenzamide, also known as o-anisamide, is an organic compound featuring a primary amide and a methoxy group attached to a benzene ring in an ortho arrangement. Its chemical structure ($C_8H_9NO_2$) provides a rich matrix for infrared (IR) spectroscopic analysis, presenting distinct vibrational modes that act as a molecular fingerprint.[1][2] This compound and its derivatives are of significant interest in medicinal chemistry and drug development.[2]

This guide offers a comprehensive analysis of the characteristic infrared absorption peaks of **2-Methoxybenzamide**. Designed for researchers, scientists, and drug development professionals, it provides the theoretical basis for spectral interpretation, a detailed breakdown of peak assignments, and validated experimental protocols for acquiring high-fidelity spectra. The objective is to empower the user to confidently identify **2-Methoxybenzamide** and assess its purity through a meticulous examination of its vibrational spectrum.

Theoretical Framework: Vibrational Modes in Action

Infrared spectroscopy probes the vibrational transitions within a molecule.[3] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the IR spectrum. The position of this peak (wavenumber, cm^{-1}), its intensity, and its shape are all characteristic of the bond's environment.

The key to interpreting the spectrum of **2-Methoxybenzamide** lies in deconstructing the molecule into its constituent functional groups and understanding their expected vibrational behavior:

- Primary Amide ($-\text{CONH}_2$): This group is defined by N-H and C=O bonds, which are subject to strong hydrogen bonding in the solid state. This results in characteristic stretching and bending vibrations, notably the Amide I and Amide II bands.
- Aryl Ether (Ar-O-CH_3): The C-O-C linkage of the methoxy group attached to the benzene ring gives rise to strong, diagnostic stretching vibrations.
- Ortho-Disubstituted Benzene Ring: The aromatic ring has its own set of C-H and C=C stretching vibrations. Crucially, the out-of-plane bending of the four adjacent ring hydrogens provides a clear indication of the ortho-substitution pattern.[4]

In-Depth Analysis of Characteristic IR Absorption Peaks

The infrared spectrum of **2-Methoxybenzamide** is best analyzed by dividing it into three principal regions. All wavenumbers provided are typical for solid-state measurements (ATR or KBr pellet), where intermolecular hydrogen bonding significantly influences peak positions.

The N-H and C-H Stretching Region ($3500 - 2800 \text{ cm}^{-1}$)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

- N-H Asymmetric & Symmetric Stretching (approx. 3350 and 3180 cm^{-1}): As a primary amide, **2-Methoxybenzamide** exhibits two distinct N-H stretching bands. The higher frequency, moderately intense peak corresponds to the asymmetric stretch, while the lower frequency, often broader peak is the symmetric stretch. In solid samples, hydrogen bonding lowers these frequencies and broadens the peaks compared to their positions in dilute solutions.

- Aromatic C-H Stretching (approx. 3100 - 3000 cm^{-1}): Weak to medium intensity sharp peaks appearing just above 3000 cm^{-1} are characteristic of the C(sp²)-H bonds of the benzene ring.[5]
- Aliphatic C-H Stretching (approx. 2990 - 2830 cm^{-1}): The methyl group of the methoxy moiety gives rise to sharp peaks just below 3000 cm^{-1} . A key diagnostic feature for a methoxy group is often a sharp, medium intensity symmetric C-H stretching peak observed around 2830 cm^{-1} . [6]

The Double-Bond and Amide Bend Region (1700 - 1500 cm^{-1})

This region contains some of the most intense and informative peaks in the spectrum.

- C=O Stretching (Amide I Band, approx. 1650 cm^{-1}): This is typically the strongest absorption in the entire spectrum. The resonance between the carbonyl double bond and the nitrogen lone pair lowers its frequency compared to a standard ketone. Its position near 1650 cm^{-1} is highly characteristic of a solid-state primary amide.
- N-H Bending (Amide II Band, approx. 1620 cm^{-1}): This strong band, resulting from a mix of N-H in-plane bending and C-N stretching, appears at a slightly lower frequency than the Amide I band.[7] In some spectra, it may appear as a distinct shoulder on the more intense Amide I peak.
- Aromatic C=C Stretching (approx. 1600 - 1450 cm^{-1}): The benzene ring produces a series of sharp, medium-to-strong intensity bands in this region. Peaks are commonly observed near 1600, 1580, and 1480 cm^{-1} , corresponding to the stretching of the carbon-carbon bonds within the aromatic ring.[5]

The Fingerprint Region (< 1500 cm^{-1})

This complex region contains a wealth of structural information from various stretching and bending vibrations.

- Asymmetric C-O-C Stretching (Aryl Ether, approx. 1250 cm^{-1}): A very strong and sharp absorption band around 1250 cm^{-1} is a hallmark of an aryl alkyl ether and is assigned to the

asymmetric stretching of the Ar-O-CH₃ bond.[8] This is one of the most reliable diagnostic peaks for the methoxy group's presence.

- Symmetric C-O-C Stretching (Aryl Ether, approx. 1040 cm⁻¹): A second, medium-to-strong intensity peak associated with the symmetric stretch of the aryl ether linkage is expected around 1040 cm⁻¹.[\[8\]](#)
- Aromatic C-H Out-of-Plane (OOP) Bending (approx. 750 cm⁻¹): The substitution pattern on the benzene ring is confirmed in this region. For an ortho-disubstituted ring, a single, strong C-H "wagging" band is expected between 770 and 735 cm⁻¹.[\[4\]](#) The absence of a strong ring-bending peak near 690 cm⁻¹ further supports the ortho-substitution assignment over a monosubstituted pattern.[\[4\]](#)
- C-N Stretching (approx. 1400 cm⁻¹): A medium intensity band corresponding to the stretching of the amide C-N bond is typically found near 1400 cm⁻¹.

Data and Visualization Summary

Table of Characteristic IR Peaks

The following table summarizes the principal vibrational modes and their expected absorption ranges for solid-state **2-Methoxybenzamide**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
~ 3350	N-H Asymmetric Stretch	Primary Amide	Medium
~ 3180	N-H Symmetric Stretch	Primary Amide	Medium, Broad
3100 - 3000	C-H Stretch	Aromatic	Weak to Medium
2990 - 2830	C-H Stretch	Methoxy (-CH ₃)	Medium
~ 1650	C=O Stretch (Amide I)	Primary Amide	Very Strong
~ 1620	N-H Bend (Amide II)	Primary Amide	Strong
1600 - 1450	C=C Ring Stretch	Aromatic	Medium to Strong
~ 1400	C-N Stretch	Primary Amide	Medium
~ 1250	Asymmetric C-O-C Stretch	Aryl Ether	Very Strong
~ 1040	Symmetric C-O-C Stretch	Aryl Ether	Medium to Strong
770 - 735	C-H Out-of-Plane Bend	Aromatic (Ortho)	Strong

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of **2-Methoxybenzamide** and highlights the key bonds associated with its most characteristic infrared absorptions.

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Sources

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